2-Thiazolamine, 5-ethoxy-
CAS No.:
Cat. No.: VC20340293
Molecular Formula: C5H8N2OS
Molecular Weight: 144.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8N2OS |
|---|---|
| Molecular Weight | 144.20 g/mol |
| IUPAC Name | 5-ethoxy-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C5H8N2OS/c1-2-8-4-3-7-5(6)9-4/h3H,2H2,1H3,(H2,6,7) |
| Standard InChI Key | ODGMKRGJXAPFHT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CN=C(S1)N |
Introduction
Structural and Chemical Characteristics of 5-Ethoxy-2-Thiazolamine
The thiazole ring system consists of a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. In 5-ethoxy-2-thiazolamine, the amine group occupies the second position, while the ethoxy substituent (-OCH₂CH₃) is appended to the fifth carbon. This substitution pattern influences electronic distribution across the ring, enhancing lipophilicity compared to unsubstituted 2-aminothiazole .
Electronic Effects and Solubility
The electron-donating ethoxy group increases electron density at the fifth position, potentially altering the compound’s reactivity in nucleophilic or electrophilic substitution reactions. Solubility profiles are expected to mirror those of related 2-aminothiazoles, with moderate solubility in polar solvents like water and ethanol but improved miscibility in diethyl ether or dichloromethane due to the ethoxy group’s hydrophobic character .
Spectroscopic Signatures
Infrared (IR) spectroscopy would likely reveal N-H stretching vibrations near 3300–3400 cm⁻¹ for the amine group and C-O-C asymmetric stretching around 1250 cm⁻¹ for the ethoxy moiety. Nuclear magnetic resonance (NMR) spectra should display characteristic shifts:
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¹H NMR: A triplet for the ethoxy methylene group (δ 3.5–4.0 ppm) and a quartet for the methyl protons (δ 1.2–1.4 ppm).
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¹³C NMR: The thiazole carbons typically resonate between δ 120–160 ppm, with the ethoxy carbon appearing near δ 60–70 ppm .
Synthetic Routes to 5-Ethoxy-2-Thiazolamine
While no explicit synthesis of 5-ethoxy-2-thiazolamine is documented, established methods for 2-aminothiazole derivatives provide a blueprint for its preparation.
Hantzsch Thiazole Synthesis
The classic Hantzsch method involves the condensation of α-halo ketones with thiourea. For 5-ethoxy-2-thiazolamine, this would require a pre-functionalized α-halo ketone bearing an ethoxy group. For example:
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Starting Material: 5-Ethoxy-2-bromoacetophenone.
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Reaction: Heating with thiourea in ethanol under reflux.
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Mechanism: Nucleophilic attack by the thiourea’s sulfur atom, followed by cyclization and elimination of hydrogen bromide .
Post-Functionalization Approaches
An alternative strategy involves introducing the ethoxy group after thiazole ring formation:
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Step 1: Synthesize 2-aminothiazole via Hantzsch synthesis.
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Step 2: Perform electrophilic substitution at the fifth position using ethoxy bromide (Br-OCH₂CH₃) in the presence of a Lewis acid catalyst like AlCl₃ .
Material Science Applications
Beyond pharmacology, 5-ethoxy-2-thiazolamine’s electronic properties make it a potential building block for organic semiconductors. Thiazole derivatives are employed in:
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